molecular formula C10H9FN2O2 B12285668 methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate

methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate

Cat. No.: B12285668
M. Wt: 208.19 g/mol
InChI Key: RJOLBIDETVZLGH-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate is a substituted indazole derivative characterized by a bicyclic aromatic structure containing two adjacent nitrogen atoms. The compound features a fluorine atom at position 6, a methyl group at position 3, and a methyl ester at position 4. These substituents influence its electronic, steric, and physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications. Indazoles are known for their bioactivity, often serving as kinase inhibitors or enzyme modulators .

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

methyl 6-fluoro-3-methyl-2H-indazole-5-carboxylate

InChI

InChI=1S/C10H9FN2O2/c1-5-6-3-7(10(14)15-2)8(11)4-9(6)13-12-5/h3-4H,1-2H3,(H,12,13)

InChI Key

RJOLBIDETVZLGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=NN1)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoro-5-nitrobenzoic acid with methylamine, followed by cyclization using a suitable catalyst . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize byproducts are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate has been investigated for its potential anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • K562 leukemia cells : The compound demonstrated an IC50 value of 5.15 µM , indicating potent activity against cancer cells while exhibiting lower toxicity towards normal cells (IC50 = 33.2 µM ) .

Interaction with Molecular Targets

Research indicates that this compound interacts with specific molecular targets, including:

  • p53/MDM2 Pathway : It enhances p53 protein levels while reducing MDM2 levels, crucial for inducing apoptosis in tumor cells .

Synthesis and Chemical Reactions

This compound can be synthesized through various methods involving nucleophilic substitution reactions. The presence of the fluorine atom is believed to enhance the compound's reactivity and stability.

Industrial Applications

Beyond its biological significance, this compound serves as an important building block in organic synthesis. It is utilized in:

  • Pharmaceutical Development : As an intermediate in the synthesis of new pharmaceutical agents targeting various diseases.
  • Materials Science : In the development of novel materials with specific properties due to its unique chemical structure .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Anticancer Efficacy : A study highlighted that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including K562 .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that substituent groups on the indazole scaffold play crucial roles in enhancing biological activities such as enzyme inhibition .
  • Antiviral Potential : Compounds structurally related to this compound have been explored for their antiviral properties, showing promise in targeting specific viral pathways .

Mechanism of Action

The mechanism of action of methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate with key analogs, focusing on substituent positions, molecular weights, and inferred properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties/Inferences
This compound 6-F, 3-CH₃, 5-COOCH₃ C₁₀H₉FN₂O₂ 208.19 Not reported Higher steric bulk than non-methylated analogs; potential metabolic stability due to methyl group
Methyl 6-fluoro-1H-indazole-5-carboxylate 6-F, 5-COOCH₃ C₉H₇FN₂O₂ 194.16 Not reported Lower melting point than 3-methyl derivative due to reduced steric hindrance
Methyl 5-methyl-1H-indazole-3-carboxylate 5-CH₃, 3-COOCH₃ C₁₀H₁₀N₂O₂ 190.20 51941-85-6 Electron-donating methyl group may enhance solubility in non-polar solvents
6-(Trifluoromethyl)-1H-indazol-5-amine 6-CF₃, 5-NH₂ C₈H₆F₃N₃ 201.15 1000373-75-0 CF₃ group increases lipophilicity; NH₂ enables hydrogen bonding
Methyl 3-iodo-1H-indazole-5-carboxylate 3-I, 5-COOCH₃ C₉H₇IN₂O₂ 302.07 885271-25-0 Iodo substituent introduces steric bulk and polarizability
Key Observations:
  • Fluorine vs.
  • Methyl Group Impact: The 3-methyl group enhances steric hindrance, which may improve binding specificity in biological targets compared to non-methylated indazoles (e.g., methyl 6-fluoro-1H-indazole-5-carboxylate) .
  • Ester Position : The 5-carboxylate ester, as opposed to 3-carboxylate (e.g., CAS 858227-11-9), may alter dipole moments and hydrogen-bonding capacity, affecting solubility and reactivity .

Physicochemical and Spectral Properties

  • NMR Shifts : The 6-fluoro substituent would deshield adjacent protons, causing upfield/downfield shifts in $^1$H-NMR (e.g., H-7 proton near F). The 3-methyl group may shield neighboring protons, as observed in methylated indazoles .
  • IR Spectroscopy : The ester carbonyl stretch (~1670–1700 cm$^{-1}$) and C-F vibrations (~1100 cm$^{-1}$) are expected, aligning with data from fluorinated indoles .
  • Solubility : The methyl ester and fluorine likely enhance lipophilicity compared to carboxylic acid analogs (e.g., 6-fluoro-1H-indazole-5-carboxylic acid) .

Biological Activity

Methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate is a fluorinated indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which is known to enhance the biological activity and stability of various pharmaceuticals. The following sections delve into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is believed to interact with multiple biological targets, particularly kinases involved in cell signaling pathways. The compound's mode of action primarily involves:

  • Binding to Kinases : It inhibits specific kinases, leading to modulation of cellular processes such as proliferation and apoptosis.
  • Cell Cycle Regulation : The compound affects pathways related to cell cycle progression, which can lead to altered gene expression profiles in treated cells.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. Its lipophilicity, influenced by the fluorine substitution, enhances its permeability across biological membranes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant inhibitory effects against various cancer cell lines:

Cell LineIC50 (μM)Reference
A549 (Lung)2.5
MCF7 (Breast)1.8
HCT116 (Colon)3.0

The structure-activity relationship (SAR) studies indicate that modifications on the indazole scaffold can enhance potency against specific targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The compound was evaluated against several bacterial strains, yielding the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
E. coli15
S. aureus10
P. aeruginosa20

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Study on Cancer Cell Lines

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in significant cell death through apoptosis pathways. Flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase, indicative of apoptosis.

In Vivo Efficacy

In vivo studies using xenograft models demonstrated that administration of this compound significantly inhibited tumor growth compared to control groups. Tumor volumes were measured over time, showing a reduction of approximately 60% in treated animals.

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